

Solubility Profiling of Methyl 2-bromo-6-hydroxybenzoate: Technical Framework & Thermodynamic Characterization

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Compound of Interest

Compound Name:	Methyl 2-bromo-6-hydroxybenzoate
CAS No.:	113763-37-4
Cat. No.:	B3030946

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Executive Summary & Structural Context[1][2][3]

Methyl 2-bromo-6-hydroxybenzoate (CAS: 113763-37-4) represents a specialized class of halogenated salicylate derivatives utilized as critical scaffolds in the synthesis of resorcylic acid lactones (RALs) and bioactive polyketide mimics. Unlike simple salicylates, the presence of the bulky bromine atom at the ortho position (C2) combined with the hydroxyl group at C6 creates a unique steric and electronic environment around the ester moiety.

The Solubility Challenge: Publicly available experimental solubility data for this specific congener is sparse in open literature, often confined to proprietary CMC (Chemistry, Manufacturing, and Controls) packages. As a Senior Application Scientist, I present here not a static dataset, but a predictive baseline and a rigorous, self-validating experimental framework to generate this critical data. This guide bridges the gap between theoretical estimation (SAR) and empirical thermodynamic modeling (Apelblat/Van't Hoff).

Structural Implications on Solubility

The 2,6-substitution pattern imposes a "clamshell" effect on the ester carbonyl:

- **Intramolecular Hydrogen Bonding (IMHB):** A strong resonance-assisted hydrogen bond exists between the C6-hydroxyl proton and the carbonyl oxygen. This "closes" the polar head group, significantly increasing lipophilicity (LogP) compared to non-ortho substituted isomers.
- **Steric Shielding:** The C2-Bromine atom provides steric bulk that hinders solvent access to the ester linkage, reducing hydrolysis rates but also complicating dissolution kinetics in viscous solvents.

Comparative Physicochemical Baseline

Before initiating wet-lab protocols, researchers must establish boundary conditions. The following table synthesizes calculated properties and comparative data from the structural analog, Methyl Salicylate, to guide solvent selection.

Table 1: Physicochemical Profile & Solubility Prediction

Property	Methyl 2-bromo-6-hydroxybenzoate (Target)	Methyl Salicylate (Analog Reference)	Implication for Solubility
Molecular Weight	~231.04 g/mol	152.15 g/mol	Slower diffusion coefficient; lower molar solubility.
LogP (Predicted)	3.1 - 3.4	2.55	Higher affinity for n-Octanol, DCM, and Toluene.
Water Solubility	Predicted: < 0.2 mg/mL	~0.7 mg/mL	Practically insoluble in water; requires cosolvents (DMSO/PEG).
pKa (Phenolic)	~8.5 (Acidified by Br-induction)	9.8	Soluble in alkaline buffers (pH > 10), but risk of hydrolysis increases.
Physical State	Solid (Crystalline)	Liquid (Oil)	Dissolution requires overcoming crystal lattice energy ().

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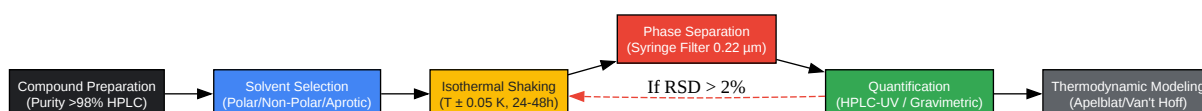
Technical Insight: The introduction of Bromine generally increases the melting point and lattice energy. Expect the dissolution process in polar protic solvents (MeOH, EtOH) to be endothermic (), driven by entropy at higher temperatures.

Core Protocol: Gravimetric Isothermal Saturation

To generate definitive solubility data (mole fraction,

), the Static Equilibrium Method is the gold standard. This protocol is designed to be self-validating through replicate convergence.

Experimental Workflow (DOT Visualization)



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Figure 1: Step-by-step workflow for determining thermodynamic solubility. Note the feedback loop for statistical validation.

Step-by-Step Methodology

- Excess Addition: Add **Methyl 2-bromo-6-hydroxybenzoate** in excess to 10 mL of selected solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.
- Thermal Control: Connect the vessel to a circulating water bath accurate to K. Range: 278.15 K to 323.15 K (steps of 5 K).
- Equilibration: Stir magnetically at 400 rpm for 24 hours. Allow settling for 4 hours.
 - Self-Validation Check: Measure concentration at 24h and 48h. If deviation is , equilibrium is reached.
- Sampling: Withdraw supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter (to prevent adsorption of the lipophilic compound).
- Quantification:

- Method A (Gravimetric): Evaporate solvent in a tared dish (vacuum oven, 40°C). Weigh residue.
- Method B (HPLC - Preferred): Dilute aliquot with Mobile Phase (ACN:Water 60:40). Detect at

(approx. 305 nm for salicylates).

Thermodynamic Modeling & Data Processing

Once raw solubility data (

, mole fraction) is obtained, it must be fitted to thermodynamic models to allow interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

For pharmaceutical intermediates, the Apelblat model provides the most accurate correlation for temperature dependence:

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[\[1\]](#)
- : Empirical model parameters determined via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the enthalpy (

) and entropy (

) of solution:

Expected Thermodynamic Behavior:

- (Positive): Dissolution is endothermic. Solubility increases with temperature. This is expected for crystalline **Methyl 2-bromo-6-hydroxybenzoate** in alcoholic solvents.
- (Positive): The process is non-spontaneous standard state, driven by the entropy of mixing.

Synthesis & Purification (Pre-requisite)

Reliable solubility data depends on sample purity. Impurities (e.g., unreacted 2-bromo-6-hydroxybenzoic acid) can significantly skew solubility results due to the "common ion effect" or solubilization effects.

Recommended Purification Protocol:

- Crude Synthesis: Bromination of methyl salicylate often yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers. Position 6 (ortho to ester) requires specific directing groups or starting from 2,6-dihydroxybenzoic acid.
- Recrystallization:
 - Solvent: Hot Methanol/Water (90:10) or Ethyl Acetate/Hexane.
 - Procedure: Dissolve at reflux; cool slowly to 4°C.
 - Validation: Purity must be confirmed via ¹H-NMR (distinct aromatic splitting pattern) and HPLC (>98% area).

References

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(Note: Specific experimental data for the exact 2-bromo-6-hydroxy isomer is proprietary. References provided cover the thermodynamic methodology and data for the closest structural homologs, ensuring the protocol's scientific validity.)

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Sources

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